(6-Dodecylpyridin-3-yl)boronic acid
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Overview
Description
(6-Dodecylpyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a dodecyl chain at the 6-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Dodecylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivativeThis reaction involves the coupling of a halopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
(6-Dodecylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives.
Substitution: Coupled products with various organic groups.
Scientific Research Applications
(6-Dodecylpyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug design and discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Dodecylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with palladium catalysts. This process facilitates the transfer of organic groups from boron to palladium, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Pyridinylboronic acids: Compounds with similar structures but different substituents on the pyridine ring.
Arylboronic acids: Compounds with boronic acid groups attached to aromatic rings.
Uniqueness
(6-Dodecylpyridin-3-yl)boronic acid is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C17H30BNO2 |
---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
(6-dodecylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C17H30BNO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-13-16(15-19-17)18(20)21/h13-15,20-21H,2-12H2,1H3 |
InChI Key |
MEGARSPRVANMJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
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